molecular formula C11H14O3S B11759481 Benzaldehyde, 4-(ethylthio)-2,5-dimethoxy-

Benzaldehyde, 4-(ethylthio)-2,5-dimethoxy-

Cat. No.: B11759481
M. Wt: 226.29 g/mol
InChI Key: NLFKCRKWYGOBKL-UHFFFAOYSA-N
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Description

Benzaldehyde, 4-(ethylthio)-2,5-dimethoxy- is an organic compound with the molecular formula C11H14O3S It is a derivative of benzaldehyde, where the benzene ring is substituted with ethylthio and dimethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzaldehyde, 4-(ethylthio)-2,5-dimethoxy- can be achieved through several methods. One common approach involves the reaction of 2,5-dimethoxybenzaldehyde with ethylthiol in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like dichloromethane to facilitate the reaction.

Another method involves the use of thioanisole and a catalyst such as SZTA (a combination of TiCl4 and ZrOCl2-8H2O) in an autoclave. The reaction mixture is heated to 70-90°C under a pressure of 0.5-5 MPa, followed by hydrolysis to obtain the desired product .

Industrial Production Methods

Industrial production of Benzaldehyde, 4-(ethylthio)-2,5-dimethoxy- often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to isolate the compound from reaction by-products.

Chemical Reactions Analysis

Types of Reactions

Benzaldehyde, 4-(ethylthio)-2,5-dimethoxy- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The ethylthio and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

Benzaldehyde, 4-(ethylthio)-2,5-dimethoxy- has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research explores its potential as a precursor for pharmaceutical compounds with therapeutic effects.

    Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Benzaldehyde, 4-(ethylthio)-2,5-dimethoxy- involves its interaction with molecular targets and pathways. The compound can undergo various biochemical transformations, such as oxidation and reduction, which may influence its biological activity. The specific molecular targets and pathways depend on the context of its application, such as its role as an antimicrobial agent or a precursor in drug synthesis .

Comparison with Similar Compounds

Similar Compounds

    Benzaldehyde: The parent compound with a simpler structure, lacking the ethylthio and dimethoxy groups.

    4-Methylthio Benzaldehyde: Similar structure but with a methylthio group instead of ethylthio.

    2,5-Dimethoxybenzaldehyde: Lacks the ethylthio group but has the same methoxy substitutions.

Uniqueness

The combination of these functional groups can enhance its reactivity and biological activity compared to similar compounds .

Properties

IUPAC Name

4-ethylsulfanyl-2,5-dimethoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3S/c1-4-15-11-6-9(13-2)8(7-12)5-10(11)14-3/h5-7H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLFKCRKWYGOBKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=C(C=C(C(=C1)OC)C=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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